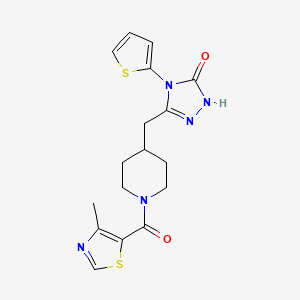
3-((1-(4-methylthiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1-(4-methylthiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C17H19N5O2S2 and its molecular weight is 389.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-((1-(4-methylthiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
Where:
- C: Carbon
- H: Hydrogen
- N: Nitrogen
- O: Oxygen
- S: Sulfur
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been tested against various cancer cell lines using MTT assays. The results demonstrated that certain derivatives possess IC50 values in the micromolar range, indicating potent cytotoxic effects against cancer cells such as MCF-7 and MDA-MB-231 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 19 | MCF-7 | 5.25 |
| Compound 19 | MDA-MB-231 | 0.09 |
The binding interactions of these compounds with specific protein targets have been elucidated through molecular docking studies, revealing favorable interactions with residues critical for their activity .
Anti-inflammatory Activity
Thiazole derivatives have been recognized for their anti-inflammatory properties. A review highlighted the potential of thiazole-containing compounds in reducing inflammation through modulation of cytokine production and inhibition of pro-inflammatory pathways . The compound in focus may similarly exert anti-inflammatory effects, contributing to its therapeutic profile.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar triazole derivatives have shown the ability to inhibit key enzymes involved in cancer proliferation and inflammation, such as PTP1B and COX enzymes.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with cell growth and apoptosis, potentially leading to reduced tumor growth and enhanced programmed cell death.
- Antioxidant Activity : Some studies suggest that triazoles can act as free radical scavengers, thereby protecting cells from oxidative stress .
Case Studies
A notable case study involved a series of thiazole derivatives tested for their anticancer activity. The study reported that modifications at specific positions on the thiazole ring significantly influenced the anticancer potency and selectivity against different cell lines .
Another study examined the effects of a related compound on diabetic models, demonstrating its ability to improve insulin sensitivity and lipid profiles while reducing oxidative stress markers . This indicates a broader therapeutic potential beyond oncology.
属性
IUPAC Name |
3-[[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl]-4-thiophen-2-yl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S2/c1-11-15(26-10-18-11)16(23)21-6-4-12(5-7-21)9-13-19-20-17(24)22(13)14-3-2-8-25-14/h2-3,8,10,12H,4-7,9H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXVDTYSANJAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(CC2)CC3=NNC(=O)N3C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














